
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. For instance, Patel and Shaikh (2011) and Desai, Shihora, and Moradia (2007) synthesized new quinazolinone derivatives, assessing their effectiveness against various bacterial and fungal strains. These compounds demonstrated promising antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance issues (Patel & Shaikh, 2011; Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
Research by Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, evaluating them for anti-inflammatory and analgesic activities. These compounds showcased significant potential, indicating their utility in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012).
Antioxidant and Anticholinesterase Effects
Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, assessing their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. These compounds exhibited significant inhibitory activity, highlighting their potential in treating neurological disorders (Kurt et al., 2015).
DNA-binding Capabilities
Garofalo et al. (2010) synthesized N-alkylanilinoquinazoline derivatives and studied their potential as DNA intercalating agents. This study revealed that certain compounds significantly interact with DNA, suggesting applications in cancer therapy and genetic research (Garofalo et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-propyl-3H-quinazolin-4-one to form the desired product.", "Starting Materials": [ "3-chloroaniline", "ethyl acetoacetate", "2-propyl-3H-quinazolin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chlorophenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with 2-propyl-3H-quinazolin-4-one in the presence of a base such as potassium carbonate to form (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899972-78-2 |
Molekularformel |
C18H17ClN4O2 |
Molekulargewicht |
356.81 |
IUPAC-Name |
1-(3-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,22,24) |
InChI-Schlüssel |
JFSHCNBTEIBJHH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



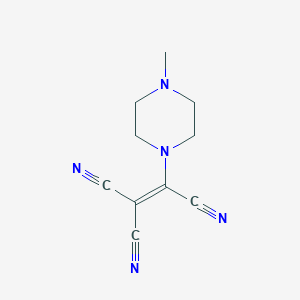
![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)
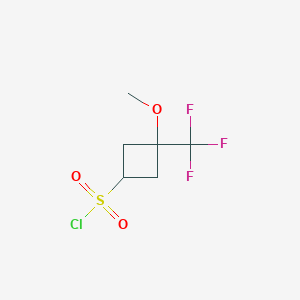
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)
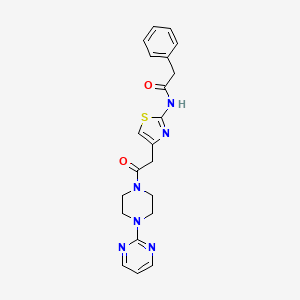
![Methyl 3-({[6-(4-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2751738.png)
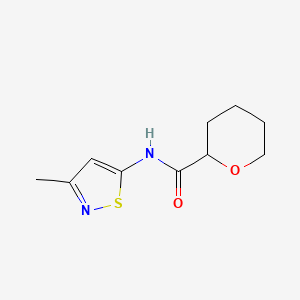
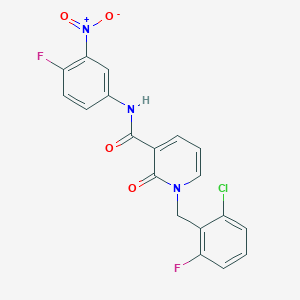
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2751745.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)
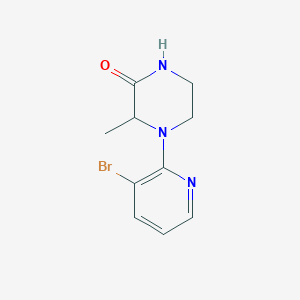
![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)